1H and 13C NMR spectral data for 3-Amino-3'-nitrobiphenyl hydrochloride
1H and 13C NMR spectral data for 3-Amino-3'-nitrobiphenyl hydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-3'-nitrobiphenyl hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Amino-3'-nitrobiphenyl hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation for this specific molecule. It outlines detailed experimental protocols, presents predicted spectral data based on established substituent effects, and offers expert insights into how the molecule's structural features—the aminium cation, the nitro group, and the biphenyl system—collectively influence the NMR chemical shifts and coupling patterns. This guide serves as a practical reference for the structural elucidation and purity assessment of this and structurally related compounds.
Introduction: The Role of NMR in Characterizing 3-Amino-3'-nitrobiphenyl hydrochloride
3-Amino-3'-nitrobiphenyl hydrochloride is a substituted biphenyl derivative that serves as a valuable intermediate in organic synthesis. Its structure comprises two phenyl rings linked by a single bond, with an amino group on one ring and a nitro group on the other, at the meta positions. The presence of the hydrochloride salt signifies that the basic amino group is protonated, forming an aminium (-NH₃⁺) cation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural confirmation of such organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For 3-Amino-3'-nitrobiphenyl hydrochloride, NMR analysis is crucial for verifying its identity and purity. The key spectral features are dictated by:
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The Biphenyl Core : The degree of conjugation between the two rings is influenced by the torsional (dihedral) angle, which can subtly affect chemical shifts.[1]
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The Nitro Group (-NO₂) : As a powerful electron-withdrawing group, it strongly deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
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The Aminium Group (-NH₃⁺) : The protonation of the amino group to form the hydrochloride salt dramatically alters its electronic properties. While a neutral amino group (-NH₂) is an electron-donating group, the resulting aminium cation is strongly electron-withdrawing, leading to significant downfield shifts for nuclei on its parent ring.[2][3]
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, grounding the analysis in fundamental principles and data from analogous structures.
Experimental Protocols for NMR Data Acquisition
The quality and reproducibility of NMR data are contingent upon meticulous sample preparation and appropriate instrument parameter selection. The protocol described here is a self-validating system designed to ensure high-fidelity spectral acquisition for polar organic salts like 3-Amino-3'-nitrobiphenyl hydrochloride.
Sample Preparation
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Solvent Selection : The choice of a deuterated solvent is paramount. For a hydrochloride salt, solubility can be limited in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solvating power for polar and ionic compounds. It also possesses a high boiling point, which minimizes evaporation, and its residual proton and carbon signals are well-documented and do not typically overlap with the signals of interest.[4][5] An alternative could be deuterium oxide (D₂O), but this would lead to the rapid exchange of the aminium protons with deuterium, causing their signal to disappear.
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Sample Concentration : Dissolve approximately 10-20 mg of the 3-Amino-3'-nitrobiphenyl hydrochloride sample in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe on a modern NMR spectrometer.
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Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. While TMS can be added directly, the residual solvent peak of DMSO-d₆ (¹H at ~2.50 ppm; ¹³C at ~39.52 ppm) is often used as a convenient secondary reference.[4][5]
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Transfer and Filtration : Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions and poor spectral resolution.
Spectrometer Parameters
The following parameters are recommended for a 400 MHz spectrometer.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Sequence | Standard single-pulse (zg30) | Proton-decoupled single-pulse (zgpg30) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |
| Number of Scans (ns) | 16-64 | 1024-4096 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Causality Behind Parameter Choices:
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Relaxation Delay : A sufficient relaxation delay (d1) is crucial for quantitative analysis, ensuring that all nuclei have returned to their equilibrium state before the next pulse. For ¹³C NMR, quaternary carbons have longer relaxation times, and a longer d1 may be needed if their quantitative comparison is required.
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Number of Scans : The ¹³C nucleus has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio compared to ¹H, resulting in a much lower intrinsic sensitivity. Therefore, a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio.
Visualization of Workflow and Molecular Structure
A logical workflow ensures a systematic approach from sample to final structure confirmation.
Caption: Figure 1: A standardized workflow for the NMR analysis of 3-Amino-3'-nitrobiphenyl hydrochloride.
Caption: Figure 2: Molecular structure of 3-Amino-3'-nitrobiphenyl hydrochloride with atom numbering for NMR assignment.
Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Amino-3'-nitrobiphenyl hydrochloride in DMSO-d₆. The predictions are based on established substituent chemical shift (SCS) effects and data from analogous compounds such as anilinium chloride, nitrobenzene, and other substituted biphenyls.[6][7][8][9]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~8.4 - 8.6 | br s | -NH ₃⁺ | The protons on the positively charged nitrogen are acidic and deshielded, typically appearing as a broad singlet. The exact position can vary with concentration and temperature. |
| ~8.35 | t | H-2' | This proton is ortho to the strongly electron-withdrawing -NO₂ group, resulting in a significant downfield shift. It appears as a triplet due to coupling with H-4' and H-6'. |
| ~8.20 | ddd | H-4' | This proton is para to the -NO₂ group and experiences a strong deshielding effect. It will show coupling to H-2', H-5', and H-6'. |
| ~7.90 | ddd | H-6' | This proton is ortho to the C-C bond and meta to the -NO₂ group. It is deshielded by the nitro group and the neighboring ring. It will show coupling to H-2', H-4', and H-5'. |
| ~7.80 | t | H-5' | This proton is meta to the -NO₂ group and will be the least deshielded proton on the nitro-substituted ring. It appears as a triplet due to coupling with H-4' and H-6'. |
| ~7.75 | t | H-2 | This proton is ortho to the electron-withdrawing -NH₃⁺ group and appears as a triplet or singlet-like peak due to its isolated position relative to other protons. |
| ~7.60 | t | H-5 | This proton is para to the -NH₃⁺ group and is deshielded. It appears as a triplet due to coupling with H-4 and H-6. |
| ~7.50 | ddd | H-4, H-6 | These protons are ortho and meta to the -NH₃⁺ group and are expected to be nearly equivalent, appearing as a complex multiplet or overlapping signals. They are deshielded by the ammonium group. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~148.5 | C-3' | This carbon is directly attached to the highly electron-withdrawing nitro group, causing it to be the most downfield signal among the aromatic carbons. |
| ~141.0 | C-1' | The ipso-carbon of the nitro-substituted ring, shifted downfield. |
| ~138.5 | C-3 | The ipso-carbon attached to the -NH₃⁺ group. The electron-withdrawing nature of the ammonium group shifts this carbon downfield. |
| ~136.0 | C-1 | The ipso-carbon of the amino-substituted ring, shifted downfield. |
| ~131.0 | C-5' | This carbon is meta to the nitro group and experiences less deshielding. |
| ~130.5 | C-5 | This carbon is para to the -NH₃⁺ group and is shifted downfield. |
| ~127.0 | C-6' | Shifted downfield due to proximity to the nitro group and the other aromatic ring. |
| ~125.0 | C-4 | Shifted downfield by the -NH₃⁺ group. |
| ~123.0 | C-2' | This carbon is ortho to the nitro group and is strongly deshielded. |
| ~122.5 | C-6 | Shifted downfield by the -NH₃⁺ group. |
| ~121.0 | C-4' | This carbon is para to the nitro group and experiences significant deshielding. |
| ~119.0 | C-2 | This carbon is ortho to the -NH₃⁺ group and is shifted downfield. |
Conclusion: A Self-Validating Approach to Structural Analysis
The comprehensive NMR analysis of 3-Amino-3'-nitrobiphenyl hydrochloride is a multi-faceted process that relies on a solid understanding of fundamental spectroscopic principles. The protonation of the amino group and the presence of the nitro substituent are the dominant factors governing the spectral appearance, causing a general downfield shift of nearly all signals compared to neutral biphenyl.
This guide provides a robust framework for predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this molecule. By following the detailed experimental protocols and using the predicted data as a reference, researchers can confidently verify the structure and purity of their synthesized material. The true validation of the assignments presented here would come from two-dimensional NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), which would unequivocally establish the connectivity within the molecule.
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